molecular formula C16H14 B1630459 2-Ethylanthracene CAS No. 52251-71-5

2-Ethylanthracene

Cat. No. B1630459
CAS RN: 52251-71-5
M. Wt: 206.28 g/mol
InChI Key: ZXAGXLDEMUNQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylanthracene (2-E) is an aromatic hydrocarbon with a molecular formula C14H10. It is a colorless, crystalline solid that is insoluble in water. It is a member of the polycyclic aromatic hydrocarbon (PAH) family. 2-E is an important intermediate in the synthesis of many organic compounds. It is also used in the production of dyes, plastics, and pharmaceuticals. 2-E has been studied extensively for its potential applications in scientific research and in laboratory experiments.

Scientific Research Applications

Fluorescence Studies and Nanoparticle Formation

2-Ethylanthracene has been utilized in the study of fluorescence behavior and the formation of nanoparticles. These nanoparticles, when doped, exhibit interesting fluorescence properties and can be dispersed in water using a reprecipitation method, which is enhanced by the addition of polyvinyl alcohol for stability .

Photosensitization in Photodissociation

This compound serves as a photosensitizer in the photodissociation of p-nitrobenzyl esters of alkylsulphonic acids, a process that is crucial in understanding the mechanisms of light-induced chemical reactions .

Organic Synthesis

2-Ethylanthracene is involved in the synthesis of various organic compounds, including thioxanthone-2-ethyl anthracene. It plays a role in the construction of anthracene and anthraquinone frameworks, which are fundamental structures in organic chemistry .

Organic Electronics

Derivatives of anthracene, like 2-Ethylanthracene, are key components in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their semiconducting properties and ability to emit light .

Material Science

In material science, 2-Ethylanthracene derivatives are used to create materials with specific optical properties. These materials are investigated for their potential applications in photoluminescence and UV-Visible absorption .

Gelators for Diverse Solvents

Certain derivatives of 2-Ethylanthracene exhibit gelling properties with diverse solvents, which can be leveraged in creating new materials with unique mechanical and chemical properties .

properties

IUPAC Name

2-ethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAGXLDEMUNQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC3=CC=CC=C3C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200289
Record name 2-Ethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow to brown powder; [Sigma-Aldrich MSDS]
Record name 2-Ethylanthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10850
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000212 [mmHg]
Record name 2-Ethylanthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10850
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Ethylanthracene

CAS RN

52251-71-5
Record name 2-Ethylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52251-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052251715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 5 L 3-neck flask fitted with condenser, thermometer, and overhead stirrer was added 2-ethylanthraquinone (Aldrich, 120 g, 0.51 mmol), Zn dust (Mallinckrodt, 300 g, 4.59 mol), CuSO4.5H2O (Mallinckrodt, 3.0 g) and 28% NH4OH (Mallinckrodt, 2.8 mL). The temperature was increased until the initial dark red color had faded (about 6 h). The reaction mixture was then filtered. The filtrate was extracted with EtOAc (5×1 L), and the filter cake washed with EtOAc (2×1 L). The EtOAc solutions were combined and the solvent removed. The residue was refluxed with a mixture of conc. HCl (10 mL) in i-PrOH (1.2 L) for 2 h. Upon cooling, a solid precipitated which was filtered, washed with abs. EtOH (100 mL) and dried to give 40 g (38%) of 2-ethylanthracene mp 140°-142°, (lit. mp 148°-150°, L. H. Klemm et al., J. Org. Chem. 28, 625 (1983), (C, H).
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
catalyst
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylanthracene
Reactant of Route 2
2-Ethylanthracene
Reactant of Route 3
Reactant of Route 3
2-Ethylanthracene
Reactant of Route 4
Reactant of Route 4
2-Ethylanthracene
Reactant of Route 5
Reactant of Route 5
2-Ethylanthracene
Reactant of Route 6
Reactant of Route 6
2-Ethylanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.